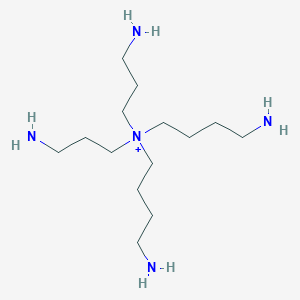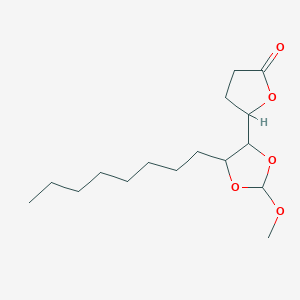
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-YL)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one typically involves the reaction of octyl-substituted dioxolane with oxolanone under specific conditions. The process may include steps such as esterification, cyclization, and purification to obtain the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation
Scientific Research Applications
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one can be compared with similar compounds such as:
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Known for its use in organic synthesis and as a building block for more complex molecules.
1,3-Dioxolan-2-one, 4,5-bis(2,2-dioxido-1,3,2-dioxathiolan-4-yl): Used in various chemical applications due to its unique structure and reactivity
Properties
CAS No. |
144576-26-1 |
|---|---|
Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
5-(2-methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one |
InChI |
InChI=1S/C16H28O5/c1-3-4-5-6-7-8-9-12-15(21-16(18-2)20-12)13-10-11-14(17)19-13/h12-13,15-16H,3-11H2,1-2H3 |
InChI Key |
ZKBSBXXBEXCNEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(OC(O1)OC)C2CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


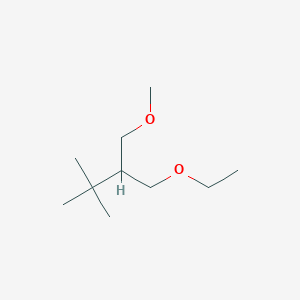
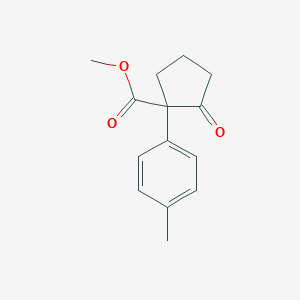
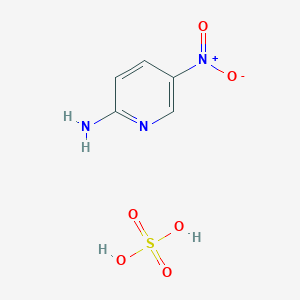
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

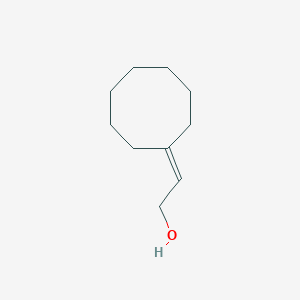
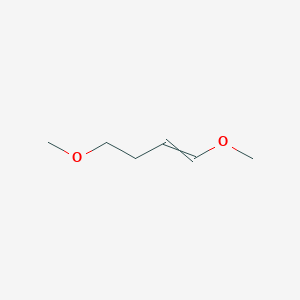
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
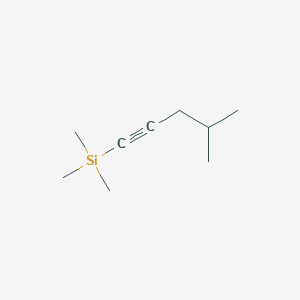
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
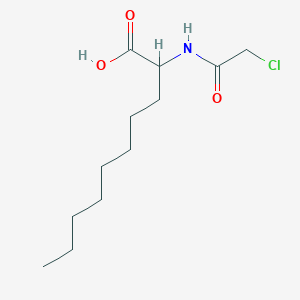
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
